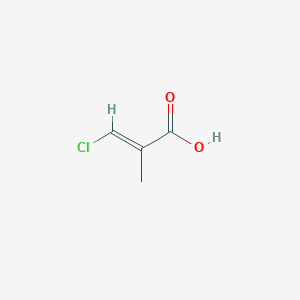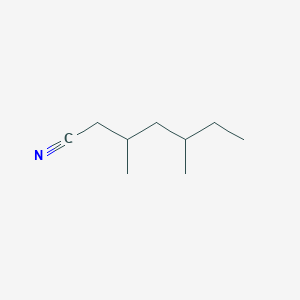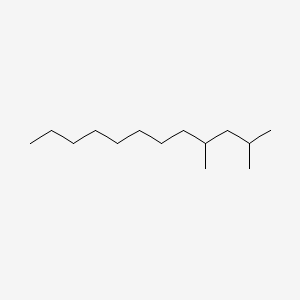
2,4-Dimethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyldodecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . This compound is characterized by its branched structure, which includes two methyl groups attached to the fourth and second carbon atoms of a dodecane chain.
Méthodes De Préparation
The synthesis of 2,4-Dimethyldodecane can be achieved through various organic synthesis routes. One common method involves the alkylation of dodecane with methylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are typically proprietary to the manufacturing entities .
Analyse Des Réactions Chimiques
2,4-Dimethyldodecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For instance, chlorination can occur under UV light or in the presence of a catalyst.
Applications De Recherche Scientifique
2,4-Dimethyldodecane finds applications in various scientific research fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyldodecane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. Its branched structure influences its boiling and melting points, as well as its solubility in various solvents .
Comparaison Avec Des Composés Similaires
2,4-Dimethyldodecane can be compared to other branched alkanes such as:
2,2-Dimethyldodecane: Similar in structure but with both methyl groups attached to the second carbon atom.
2,4-Dimethylhexane: A shorter chain alkane with similar branching.
Decane, 2,4-dimethyl-: Another branched alkane with a shorter carbon chain
These compounds share similar chemical properties but differ in their physical properties due to variations in chain length and branching.
Propriétés
Numéro CAS |
6117-99-3 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
2,4-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-14(4)12-13(2)3/h13-14H,5-12H2,1-4H3 |
Clé InChI |
AFELDWXNIFIYOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


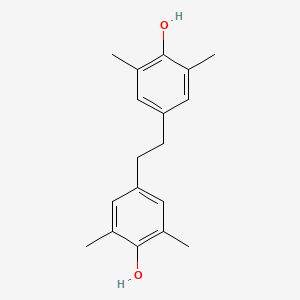
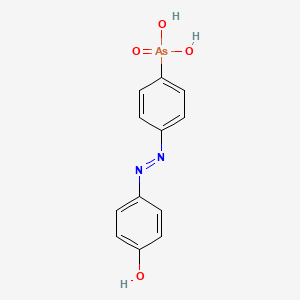
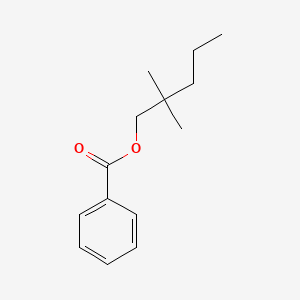
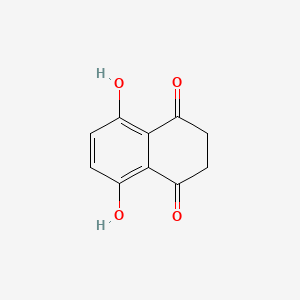
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
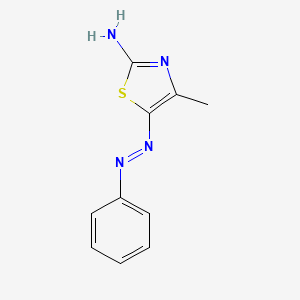
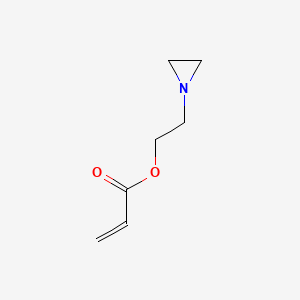
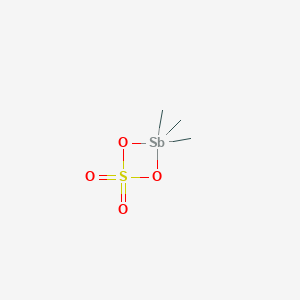
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
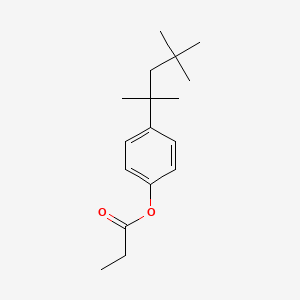
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
